Chemical structure of methyl (S)-3-amino-3-(3-pyridyl)propionate
Chemical structure of methyl (S)-3-amino-3-(3-pyridyl)propionate
The following technical guide details the chemical structure, synthesis, and application of Methyl (S)-3-amino-3-(3-pyridyl)propionate , a critical chiral building block in modern medicinal chemistry.
A High-Fidelity Chiral Synthon for Peptidomimetics and Integrin Antagonists
Abstract
Methyl (S)-3-amino-3-(3-pyridyl)propionate is a
Part 1: Structural & Physicochemical Characterization
This compound is defined by the presence of a pyridine ring at the
Core Identity Data
| Parameter | Specification |
| IUPAC Name | Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate |
| Common Name | (S)- |
| CAS Number | 198959-53-4 (Free Base) / 1016558-17-0 (Dihydrochloride) |
| Molecular Formula | C |
| Molecular Weight | 180.21 g/mol (Free Base) |
| Chirality | (S)-Enantiomer |
| pKa (Predicted) | ~5.3 (Pyridine N), ~8.9 (Primary Amine) |
Stereochemical Configuration
The (S)-enantiomer is the eutomer (active isomer) for many pharmaceutical applications. The absolute configuration is established relative to the Cahn-Ingold-Prelog (CIP) priority rules, where the amino group has the highest priority, followed by the ester moiety, the pyridine ring, and finally the hydrogen atom.
Critical Structural Feature: The distance between the basic pyridine nitrogen and the backbone amine allows this molecule to serve as a rigidifying linker in peptidomimetics, mimicking the turn structures found in proteins.
Part 2: Synthesis & Manufacturing (Scalable Resolution Route)
While asymmetric hydrogenation is possible, the Classical Resolution via Diastereomeric Salt Formation remains a robust, field-proven method for generating kilogram-scale quantities with high enantiomeric excess (>98% ee). This method avoids expensive chiral metal catalysts and relies on the distinct solubility profiles of diastereomeric salts.
Validated Synthetic Workflow
The following protocol describes the conversion of racemic starting material to the pure (S)-ester.
Step 1: N-Protection
The racemic 3-amino-3-(3-pyridyl)propionic acid is protected using di-tert-butyl dicarbonate (Boc
Step 2: Chiral Resolution (The Critical Step) The racemic N-BOC acid is treated with (1R,2S)-(-)-ephedrine .
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Mechanism:[1][2] The (S)-acid forms a less soluble diastereomeric salt with (-)-ephedrine compared to the (R)-acid.
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Process: The mixture is heated to dissolve all solids and then slowly cooled. The (S)-acid/(-)-ephedrine salt crystallizes selectively.[3]
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Validation: Recrystallization is repeated until the diastereomeric ratio is >99:1.
Step 3: Deprotection & Esterification The purified salt is treated with methanolic HCl. This serves a dual purpose:
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Cleaves the acid-labile BOC group.
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Catalyzes the Fischer esterification of the carboxylic acid to the methyl ester.
Process Flow Diagram (DOT Visualization)
Caption: Scalable synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propionate via optical resolution.
Part 3: Analytical Profiling & Quality Control
Ensuring the identity and purity of this compound requires a multi-modal approach. The presence of the pyridine ring introduces specific spectral signatures.
NMR Spectroscopy (D O, HCl Salt)
The proton NMR spectrum is distinct due to the deshielding effect of the pyridine ring and the magnetic non-equivalence of the diastereotopic methylene protons.
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 8.91 | Singlet (s) | 1H | Pyridine C2-H (Ortho to N) |
| 8.80 | Multiplet (m) | 1H | Pyridine C6-H |
| 8.66 | Multiplet (m) | 1H | Pyridine C4-H |
| 8.08 | Multiplet (m) | 1H | Pyridine C5-H |
| 5.05 | Triplet (t) | 1H | Chiral Center (C3-H) |
| 3.62 | Singlet (s) | 3H | Methyl Ester (-OCH |
| 3.28 / 3.19 | Doublet of Doublets (dd) | 2H | Methylene (C2-H |
Note: Shifts may vary slightly based on pH and concentration. The splitting of the C2 protons confirms the rigidity and chiral environment.
Chiral HPLC Method
To verify enantiomeric excess (ee), standard reverse-phase HPLC is insufficient.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
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Mobile Phase: Hexane : Isopropanol (with 0.1% Diethylamine to suppress tailing of the basic amine).
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Detection: UV at 260 nm (Pyridine absorption max).
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Target: >98% ee is the industry standard for drug development intermediates.
Part 4: Applications in Drug Discovery
Integrin Antagonism
This scaffold is a direct mimic of the Arg-Gly-Asp (RGD) sequence found in fibrinogen.
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Mechanism: The
-amino acid backbone provides an extended conformation compared to -amino acids, allowing for precise spacing between the basic amine (mimicking Arginine) and the carboxylate (mimicking Aspartic acid). -
Target:
and integrin receptors. -
Therapeutic Area: Thrombosis prevention and anti-angiogenesis (cancer therapy).
Peptidomimetics & Foldamers
Incorporating this residue into peptide chains induces specific secondary structures (helices or turns) that are resistant to proteolytic degradation. The pyridine ring offers a handle for
Part 5: Handling, Stability & Safety
Stability Profile
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Free Base vs. Salt: The free base is an oil that is prone to intramolecular cyclization to form the
-lactam or oxidative degradation. It is strongly recommended to store the compound as the dihydrochloride salt . -
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
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Ester Hydrolysis: Avoid prolonged exposure to aqueous basic conditions, which will rapidly hydrolyze the methyl ester to the free acid.
Safety Precautions
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Hazards: Irritant to eyes, respiratory system, and skin.[1][4]
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
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Incompatibility: Strong oxidizing agents and strong bases.
References
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Organic Process Research & Development (ACS) . "An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds". Describes the scalable ephedrine resolution protocol.
-
Journal of Medicinal Chemistry . "Design and Synthesis of Potent Integrin Antagonists". Details the pharmacophoric utility of beta-amino acids.
-
Santa Cruz Biotechnology . "Methyl 3-(3-pyridyl)propionate Product Data". Physicochemical properties and safety data.[1][4][5][6][7][8]
-
ChemicalBook . "Methyl 3-amino-3-(pyridin-3-yl)propanoate CAS Data". CAS registry and synonym verification.
Sources
- 1. airgas.com [airgas.com]
- 2. msdspds.castrol.com [msdspds.castrol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives [mdpi.com]
- 8. Methyl 3-(3-pyridyl)propionate | CAS 84199-98-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
